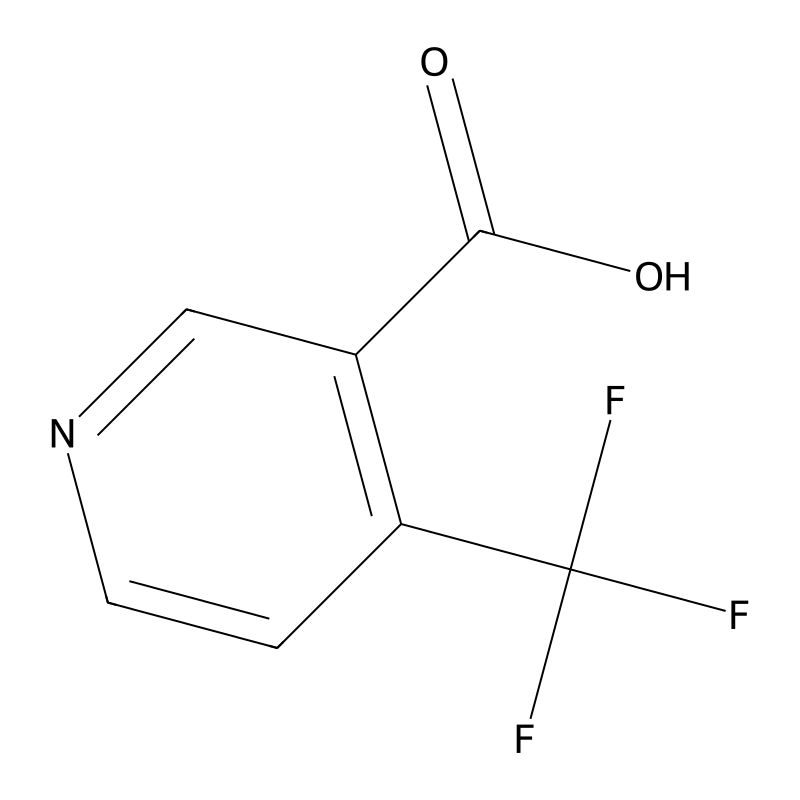

4-(Trifluoromethyl)nicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

4-(Trifluoromethyl)nicotinic acid (TFNA) is a synthetic organic compound with the chemical formula C₁₇H₄F₃NO₂. Its synthesis has been reported in various scientific journals, with different methodologies employed. One study describes its preparation using a multi-step process involving the reaction of 4-bromopyridine with trifluoromethyllithium followed by subsequent transformations [].

Potential Biological Applications:

Research suggests that TFNA might possess various biological activities, making it a subject of investigation in different fields.

- Antimicrobial activity: Studies have explored the potential of TFNA as an antimicrobial agent against various bacteria and fungi. One study demonstrated its effectiveness against Gram-positive bacteria, suggesting its potential as a novel therapeutic agent []. However, further research is needed to confirm its efficacy and safety profile.

- Enzyme inhibition: TFNA has been investigated for its ability to inhibit certain enzymes, including those involved in cholesterol biosynthesis. This property could be relevant in the development of drugs for hyperlipidemia, a condition characterized by high cholesterol levels []. However, further studies are needed to understand its mechanism of action and potential clinical applications.

Additional Research Areas:

Beyond the specific applications mentioned above, TFNA is also being explored in other areas of scientific research, including:

4-(Trifluoromethyl)nicotinic acid is an aromatic carboxylic acid with the molecular formula C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol. It is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the fourth position of the nicotinic acid structure, which is a pyridine derivative. This compound is known for its pale yellow to dark yellow solid form, with a melting point ranging from 146 °C to 148 °C . The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various synthetic applications.

- Enzyme Inhibition: The structure of TFNA might allow it to bind to and inhibit specific enzymes, potentially influencing cellular processes.

- Safety Information: Limited data exists on the specific hazards of TFNA. Due to the presence of a carboxylic acid group, it might cause skin and eye irritation. Standard laboratory safety practices for handling unknown chemicals are recommended.

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Amidation: Formation of amides when reacted with amines.

- Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

- Halogenation: The aromatic ring can be halogenated using halogens in the presence of Lewis acids.

The preparation methods often involve complex synthetic routes that include cyclization and hydrolysis steps, as detailed in various patents and scientific literature .

4-(Trifluoromethyl)nicotinic acid exhibits significant biological activity, particularly as a synthetic intermediate in pharmaceuticals. It has been noted for its potential as an inhibitor of Hepatitis C virus NS5B polymerase, which is crucial for viral replication. Additionally, it serves as a precursor for synthesizing compounds that inhibit calcium release-activated calcium channels (CRAC), indicating its relevance in therapeutic applications .

The synthesis of 4-(Trifluoromethyl)nicotinic acid can be achieved through various methods:

- Cyclization Method: Starting from 4,4,4-trifluoroacetoacetate and cyanoacetamide, potassium hydroxide is used as a catalyst to form 2,6-dihydroxy-3-cyano-4-trifluoromethyl pyridine, which is then chloridized using phosphorus oxychloride followed by catalytic hydrogenolysis .

- Acylation Method: This involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether under base catalysis, followed by hydrolysis and acidification to yield the target compound .

- Reduction of Precursors: Starting from 4-(Trifluoromethyl)nicotinonitrile, it can be reduced using palladium on carbon under hydrogen atmosphere conditions to obtain 4-(Trifluoromethyl)nicotinic acid .

The compound finds extensive applications in:

- Agriculture: As a key intermediate in the synthesis of flonicamid, a potent insecticide that targets pests while being less harmful to beneficial insects.

- Pharmaceuticals: Used in developing antiviral drugs and other medicinal compounds due to its biological activity.

- Chemical Synthesis: Acts as a building block for various organic compounds in research and industrial applications .

Studies have shown that 4-(Trifluoromethyl)nicotinic acid interacts with specific biological targets, including enzymes involved in viral replication and calcium signaling pathways. Its unique trifluoromethyl group enhances lipophilicity and bioavailability, making it an attractive candidate for further pharmacological studies. Interaction studies often focus on its binding affinity and inhibitory effects on target proteins relevant to disease mechanisms .

Several compounds share structural similarities with 4-(Trifluoromethyl)nicotinic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nicotinic Acid | C₆H₅N₁O₂ | Lacks trifluoromethyl group; used in dietary supplements. |

| 3-(Trifluoromethyl)nicotinic Acid | C₇H₄F₃N₁O₂ | Trifluoromethyl at position 3; different biological activities. |

| 2-(Trifluoromethyl)nicotinic Acid | C₇H₄F₃N₁O₂ | Trifluoromethyl at position 2; distinct reactivity patterns. |

The uniqueness of 4-(Trifluoromethyl)nicotinic acid lies in its specific positioning of the trifluoromethyl group at the fourth position, which significantly influences its chemical reactivity and biological properties compared to other nicotinic acid derivatives.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (99.51%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant